1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
CAS No.: 225927-21-9
Cat. No.: VC8463071
Molecular Formula: C10H24O2Si3
Molecular Weight: 260.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 225927-21-9 |
|---|---|
| Molecular Formula | C10H24O2Si3 |
| Molecular Weight | 260.55 g/mol |
| IUPAC Name | bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane |
| Standard InChI | InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 |
| Standard InChI Key | MFWYAJVOUCTAQI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C |
| Canonical SMILES | C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Characteristics
The molecular formula of 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane is C₁₀H₂₄O₂Si₃, with a molecular weight of 260.55 g/mol . Its structure consists of three silicon atoms connected by oxygen bonds, with methyl and vinyl functional groups attached symmetrically (Figure 1). The vinyl groups at the terminal positions enhance reactivity, enabling participation in crosslinking and polymerization reactions.
Table 1: Key Physical and Chemical Properties
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane involves hydrosilylation reactions, where vinyl-containing silanes react with hydrosilanes in the presence of platinum-based catalysts . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with purification techniques such as fractional distillation ensuring high-quality output .
A notable method from academic research involves the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorosilanes (e.g., dichloromethylvinylsilane) in tetrahydrofuran (THF) at controlled temperatures. This process yields cyclic and linear siloxanes, with reaction conditions critically influencing product distribution .
Table 2: Representative Synthesis Conditions
Applications in Advanced Materials
Functional Additives
The compound serves as a critical additive in silicone-based polymers, enhancing thermal stability and flexibility. Its vinyl groups facilitate crosslinking in elastomers, contributing to durable coatings and adhesives .
Hybrid Material Development
In combination with silica, it enables the fabrication of polysiloxane-silica hybrids with high surface areas and tailored morphologies. These hybrids are pivotal in catalysis and sensor technologies .
Biomedical Innovations
While direct biological applications are less documented, analogous trisiloxanes are explored for drug delivery systems due to their biocompatibility and adjustable hydrophobicity .
Comparison with Structural Analogues
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol
This analogue replaces vinyl groups with hydroxyls, increasing hydrophilicity but reducing reactivity in polymerization. It finds use in hydrophilic silicone gels .
Cyclotetrasiloxanes
Future Research Directions
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Thermal Stability Profiling: Systematic studies to quantify decomposition temperatures and kinetics.
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Biological Compatibility Assessments: In vitro and in vivo toxicity evaluations for biomedical applications.
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Advanced Polymer Architectures: Exploring block copolymers incorporating trisiloxane units for smart materials.
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